5h-7,9a-Epoxy-1h-pyrrolo[1,2-a]azepine
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Overview
Description
5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine: is a compound that belongs to the class of pyrrolo[1,2-a]azepine derivatives. These compounds are known for their unique structural features and potential biological activities. The compound is characterized by an epoxy group attached to the pyrrolo[1,2-a]azepine core, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrole and acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
Types of Reactions: 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The epoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with altered functional groups.
Scientific Research Applications
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological targets and its potential as a bioactive molecule .
Medicine: Research into the medicinal properties of 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine includes its potential use as a therapeutic agent. Its structural features may contribute to its activity against specific diseases .
Industry: In the industrial sector, the compound can be utilized in the development of new materials and chemical processes, leveraging its unique chemical properties .
Mechanism of Action
The mechanism of action of 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The epoxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
5-oxo-octahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxylic acid: This compound shares a similar core structure but differs in functional groups and overall reactivity.
5H-Pyrrolo[1,2-a]azepine-2-carboxylic acid, 6,7,8,9-tetrahydro-8-oxo-, ethyl ester: Another related compound with variations in the functional groups attached to the core structure.
Uniqueness: 5H-7,9a-Epoxy-1H-pyrrolo[1,2-a]azepine stands out due to the presence of the epoxy group, which imparts unique chemical reactivity and potential biological activities. This distinct feature differentiates it from other similar compounds and contributes to its specific applications and research interest .
Properties
CAS No. |
321673-39-6 |
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Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
11-oxa-5-azatricyclo[6.2.1.01,5]undeca-3,7,9-triene |
InChI |
InChI=1S/C9H9NO/c1-4-9-5-2-8(11-9)3-7-10(9)6-1/h1-3,5-6H,4,7H2 |
InChI Key |
GPTQMEXJQGQUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C13C=CC(=CC2)O3 |
Origin of Product |
United States |
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